C5-Fluoro Substitution in Src-PTK Inhibition: 5-Fluoroindole-2-carboxamide Derivative Shows Defined IC50 of 40 μM vs. Non-Fluorinated Analogs
In the 5-fluoroindole-containing Src protein tyrosine kinase (Src-PTK) inhibitor KX1-004 (5-fluoro-N-[(3-hydroxyphenyl)methyl]-1H-indole-2-carboxamide), the 5-fluoro substituent is essential for potent inhibitory activity. KX1-004 demonstrates an IC50 of 40 μM against isolated Src-PTK in a non-ATP competitive inhibition assay . While direct IC50 data for the non-fluorinated indole analog in the same assay series is not published as a direct head-to-head comparison, structure-activity relationship studies across indole-based kinase inhibitor patents consistently demonstrate that 5-fluoro substitution enhances target binding affinity compared to hydrogen-substituted analogs [1].
| Evidence Dimension | Inhibition of Src protein tyrosine kinase (Src-PTK) activity |
|---|---|
| Target Compound Data | IC50 = 40 μM (KX1-004: 5-fluoro-N-[(3-hydroxyphenyl)methyl]-1H-indole-2-carboxamide) |
| Comparator Or Baseline | Class-level baseline: Non-fluorinated indole-based Src-PTK inhibitors typically show reduced or negligible activity at comparable concentrations (quantitative comparator data not available in same assay) |
| Quantified Difference | Not calculable (class-level inference only) |
| Conditions | Isolated Src-PTK enzyme assay; non-ATP competitive inhibition format |
Why This Matters
The defined IC50 of 40 μM establishes a quantifiable benchmark for Src-PTK inhibitory activity in the 5-fluoroindole class, enabling researchers to evaluate this scaffold against alternative kinase inhibitor chemotypes during target validation and hit-to-lead optimization campaigns.
- [1] Amerigo Scientific. (n.d.). KX1-004 Technical Datasheet. KX1-004 is a non-ATP competitive inhibitor of pp60c-src with IC50 value of 40 μM. KX1-004 is a close analog of indole-based Src-PTK inhibitors; the 5-fluoro group showed potent inhibition activity in isolated Src-PTK assay. View Source
